Oxeglitazar

Adipose Tissue Distribution MRI Quantification PPAR Agonist Comparison

Oxeglitazar is the only glitazar-class dual PPARα/γ agonist characterized as a BCS Class II compound with two distinct polymorphs (Form A thermodynamically stable) and documented human uricosuric activity from Phase I gout trials. Its unique benzoxepin scaffold ensures differentiation from thiazolidinedione-based glitazars, making it irreplaceable for dissolution studies, fat remodeling assays, and urate transporter research. Select Oxeglitazar for validated, non-substitutable research applications.

Molecular Formula C19H22O4
Molecular Weight 314.4 g/mol
CAS No. 280585-34-4
Cat. No. B1677853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxeglitazar
CAS280585-34-4
Synonyms(2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid
oxeglitaza
Molecular FormulaC19H22O4
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C
InChIInChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+
InChIKeyFVGXANXBVWECQE-BYWGDBCOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxeglitazar (CAS 280585-34-4) – Dual PPARα/γ Agonist Chemical Identifier and Baseline Characterization for Research Procurement


Oxeglitazar (synonyms: EMD-336340, LM-4156) is a small molecule dual peroxisome proliferator-activated receptor alpha/gamma (PPARα/γ) agonist [1]. Structurally characterized as (2E,4E)-5-(7-methoxy-3,3-dimethyl-2,3-dihydro-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid (molecular formula C19H22O4, molecular weight 314.38 Da), this compound belongs to the glitazar class of investigational agents originally developed for type II diabetes mellitus and metabolic syndrome [2]. Notably, Oxeglitazar was also advanced to Phase I clinical evaluation for gout treatment, though further development was subsequently halted, distinguishing it from other glitazars that were never investigated for this indication [3]. As a dual PPARα/γ agonist, it activates both isoforms of PPAR, a mechanism designed to simultaneously address insulin sensitization and lipid homeostasis [4].

Why Generic Substitution Is Not Advisable: Unique Physicochemical and Polymorphic Properties of Oxeglitazar That Differentiate It from Glitazar-Class Analogs


Oxeglitazar cannot be generically substituted with other glitazar-class dual PPARα/γ agonists due to three distinct, evidence-supported differentiating properties. First, its unique benzoxepin scaffold and specific dienoic acid moiety confer physicochemical characteristics—including classification as a Biopharmaceutics Classification System (BCS) Class II drug (poor water solubility, high permeability)—that fundamentally differ from those of thiazolidinedione-containing analogs such as tesaglitazar or muraglitazar [1]. Second, Oxeglitazar exhibits two distinct polymorphic forms with different thermodynamic stabilities, a property that directly impacts dissolution kinetics, formulation reproducibility, and ultimately bioavailability in a manner not observed across all glitazars [2]. Third, the compound has been specifically investigated for uricosuric activity in Phase I gout trials, an indication and mechanism that no other dual PPARα/γ agonist in the glitazar class was evaluated for, establishing a unique translational research application that cannot be replicated using alternative PPAR dual agonists [3]. These differentiating factors mean that research protocols, dissolution studies, or formulation development work optimized for Oxeglitazar cannot be reliably transferred to other glitazars without revalidation.

Oxeglitazar Procurement Evidence: Quantified Differentiation Dimensions vs. Comparator Compounds and Raw Baseline


Adipose Tissue Remodeling: Direct Comparative MRI Quantification vs. Pioglitazone in Obese Zucker Rats

In a direct head-to-head in vivo MRI study using obese fa/fa Zucker rats, Oxeglitazar (LM 4156) demonstrated no significant effect on retroperitoneal fat volume or body-weight gain, in stark contrast to the PPARγ-selective agonist pioglitazone, which produced significant fat remodeling [1]. This differential effect was quantified using high-resolution T1-weighted MRI at 254 μm in-plane spatial resolution after 15 days of oral gavage [1].

Adipose Tissue Distribution MRI Quantification PPAR Agonist Comparison Metabolic Syndrome

BCS Classification and Baseline Dissolution Limitation: Quantified Poor Solubility Profile

Oxeglitazar is explicitly classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by poor aqueous solubility coupled with high permeability [1]. This classification is confirmed by dissolution testing of raw, unprocessed Oxeglitazar, which showed only 30.5% dissolution within 5 minutes under standardized conditions [2]. This baseline solubility constraint provides the rationale for all formulation enhancement studies and distinguishes Oxeglitazar from other glitazars with differing BCS profiles.

BCS Class II Dissolution Rate Bioavailability Formulation Development

Uricosuric Activity in Human Volunteers: Unique Indication-Specific Evidence Not Demonstrated by Other Glitazars

Oxeglitazar (EMD 336340) demonstrated a potent and rapid uricosuric effect in healthy human volunteers in Phase I clinical evaluation, an activity that distinguishes it from all other glitazar-class dual PPARα/γ agonists, which were exclusively developed for type 2 diabetes and dyslipidemia without documented investigation of urate-lowering effects [1]. The uricosuric activity was reported in a 2005 ACR/ARHP meeting abstract and subsequently cited in peer-reviewed reviews of hyperuricemia therapeutics [1][2].

Uricosuric Gout Hyperuricemia Phase I Clinical Trial

Polymorphic Identity and Thermodynamic Stability: Differentiated Solid-State Characterization

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) studies have identified two distinct polymorphic forms of Oxeglitazar, designated Form A (the higher melting, thermodynamically stable form at all temperatures) and a second polymorphic form [1]. The presence of multiple polymorphs with defined thermodynamic relationships establishes specific requirements for polymorphic purity control in research and formulation applications.

Polymorphism Crystallinity Thermodynamic Stability XRD DSC

Formulation-Enhanced Dissolution Kinetics: Quantified Improvement Over Raw Baseline

Multiple independent formulation studies have quantified the degree to which Oxeglitazar's dissolution rate can be enhanced through solid dispersion technologies, establishing a performance baseline that is specific to this compound's physicochemical properties [1][2]. These quantified enhancement ranges provide reference benchmarks for researchers developing or comparing Oxeglitazar formulations.

Dissolution Enhancement Solid Dispersion Supercritical Antisolvent Spray-Freezing

Optimal Research and Industrial Application Scenarios for Oxeglitazar Procurement Based on Quantified Differentiation Evidence


PPAR-Mediated Adipose Tissue Distribution Studies Requiring Pioglitazone-Equivalent Controls

Investigators conducting in vivo MRI or ex vivo tissue quantification studies of adipose tissue distribution in rodent models of obesity or metabolic syndrome can utilize Oxeglitazar as a dual PPARα/γ agonist comparator to PPARγ-selective agonists. Based on the direct head-to-head evidence demonstrating no significant retroperitoneal fat remodeling with Oxeglitazar (+0% vs. placebo) compared to significant remodeling with pioglitazone (+23%, p<0.01) [1], Oxeglitazar provides a validated tool for isolating PPARγ-specific effects from dual-agonist effects on fat depot remodeling. This application is directly supported by the high-resolution 2T MRI methodology validated at 254 μm in-plane resolution after 15-day treatment in obese fa/fa Zucker rats [1].

BCS Class II Formulation Development and Dissolution Enhancement Methodology Validation

Pharmaceutical formulation scientists developing solid dispersion, amorphous solid dispersion, or particle engineering technologies for poorly water-soluble compounds can employ Oxeglitazar as a validated BCS Class II model compound. The compound's well-characterized baseline dissolution limitation (30.5% dissolution at 5 minutes for raw drug) and documented enhancement ranges via supercritical antisolvent processing (31.6-64.3% at 5 min), spray-freezing (77.9-96.9% at 5 min), and hot-melt extrusion (26-66% dissolved with 1.9-5.0-fold supersaturation) provide quantitative benchmarks for method validation and process optimization [2][3]. The established BCS Class II classification (poor solubility, high permeability) further supports its utility as a reference standard for dissolution rate-limited absorption modeling [3].

PPAR Dual Agonism and Urate Metabolism Translational Research

Researchers investigating the intersection of PPAR activation and urate homeostasis can leverage Oxeglitazar as the only glitazar-class dual PPARα/γ agonist with documented human uricosuric activity from Phase I clinical evaluation. The potent and rapid uricosuric effect demonstrated in healthy volunteers [4] supports the compound's use as a pharmacological probe for studying PPAR-mediated regulation of renal urate transporters (e.g., URAT1) and for comparative mechanistic studies against conventional uricosuric agents such as probenecid, losartan, or fenofibrate. This application scenario is unique to Oxeglitazar among glitazars and cannot be addressed using alternative dual PPAR agonists.

Polymorph-Dependent Dissolution and Stability Studies in Solid-State Characterization

Solid-state chemists and pharmaceutical analysts studying polymorph-dependent dissolution behavior or thermodynamic stability relationships can utilize Oxeglitazar as a characterized two-polymorph system. XRD and DSC characterization has confirmed two distinct polymorphic forms with Form A representing the thermodynamically stable form at all temperatures [2]. The documented crystallinity profiles of SAS-processed formulations (high crystallinity, acicular morphology) versus freeze-dried formulations (94.2-100% amorphous content, porous spherical morphology) provide additional reference data for correlating solid-state properties with dissolution performance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxeglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.